molecular formula C19H19NO4S2 B2829499 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide CAS No. 1421484-24-3

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide

Cat. No. B2829499
CAS RN: 1421484-24-3
M. Wt: 389.48
InChI Key: YJXNTAWZRUQDOX-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of great interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives. The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to enhance drug properties. In particular, N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide could serve as a lead compound for developing novel drugs. Its structural features may contribute to activities such as anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Biochemical Studies and Enzyme Inhibition

Given its complex structure, N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide may interact with enzymes or biological targets. Researchers investigate its potential as an enzyme inhibitor or modulator, aiming to understand its mechanism of action and therapeutic relevance.

Future Directions

Thiophene-based compounds are significant lead compounds that can be used for further structural optimization . They have been proven to be effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions .

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-6-3-5-13(18(14)24-2)19(22)20-11-12-8-9-16(26-12)17(21)15-7-4-10-25-15/h3-10,17,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXNTAWZRUQDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide

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